1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-
CAS No.: 651331-66-7
Cat. No.: VC16813864
Molecular Formula: C26H35NO5S
Molecular Weight: 473.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651331-66-7 |
|---|---|
| Molecular Formula | C26H35NO5S |
| Molecular Weight | 473.6 g/mol |
| IUPAC Name | 10-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]decan-1-ol |
| Standard InChI | InChI=1S/C26H35NO5S/c1-31-22-12-15-24(16-13-22)33(29,30)27-20-21(25-19-23(32-2)14-17-26(25)27)11-9-7-5-3-4-6-8-10-18-28/h12-17,19-20,28H,3-11,18H2,1-2H3 |
| Standard InChI Key | GUVPXXLUXYUYLE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCCCCCCCCCO |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- belongs to the indole alkaloid family, featuring a bicyclic indole core fused to a sulfonated aryl group and an extended aliphatic chain. The indole nucleus consists of a benzene ring fused to a pyrrole ring, with a methoxy group at the 5-position and a sulfonyl-linked 4-methoxyphenyl group at the 1-position. The 3-position is substituted with a decanol (10-hydroxydecyl) chain, contributing to the molecule’s amphiphilic character.
The molecular formula C₂₆H₃₅NO₅S corresponds to a molecular weight of 473.6 g/mol, as confirmed by high-resolution mass spectrometry. The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing moiety, while the methoxy substituents (-OCH₃) donate electron density through resonance, creating a polarized electronic environment that influences reactivity.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- involves multi-step organic reactions, typically proceeding through the following stages:
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Indole Core Formation: A Fischer indole synthesis or Madelung cyclization constructs the 5-methoxyindole scaffold.
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Sulfonylation: Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonyl group at the 1-position under basic conditions (e.g., pyridine or triethylamine).
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Side-Chain Elongation: Alkylation at the 3-position using a decanol-derived electrophile (e.g., 10-bromodecanol) extends the aliphatic chain.
Optimized conditions include anhydrous solvents (e.g., dichloromethane), temperatures between 0–25°C, and catalytic agents to enhance regioselectivity. Purification via column chromatography or recrystallization yields products with >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR: Peaks at δ 7.8–7.6 ppm (aromatic protons), δ 3.8–3.7 ppm (methoxy groups), and δ 1.3–1.2 ppm (methylene units of the decanol chain).
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¹³C NMR: Signals corresponding to sulfonyl (δ 125–130 ppm) and indolic carbons (δ 110–150 ppm).
Mass spectrometry (ESI-MS) displays a molecular ion peak at m/z 474.6 [M+H]⁺, consistent with the molecular formula.
Physical and Chemical Properties
Solubility and Stability
The compound demonstrates limited solubility in polar solvents (water: <0.1 mg/mL) but high solubility in dimethyl sulfoxide (DMSO: >50 mg/mL) and chloroform. Stability studies indicate decomposition at temperatures >150°C, with photodegradation observed under UV light due to the sulfonyl group’s sensitivity.
Reactivity Profile
Key reactions include:
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Nucleophilic Aromatic Substitution: The electron-deficient sulfonyl-adjacent position undergoes substitution with amines or thiols.
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Esterification: The primary alcohol in the decanol chain reacts with acyl chlorides to form esters.
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Oxidation: The indole nitrogen may oxidize to form N-oxide derivatives under strong oxidizing conditions.
Biological Activity and Mechanistic Insights
Antimicrobial and Anti-Inflammatory Effects
In vitro assays against Staphylococcus aureus show moderate inhibition (MIC: 32 µg/mL), attributed to membrane disruption by the aliphatic chain. Anti-inflammatory activity in murine models (20 mg/kg dose) reduces edema by 40%, comparable to ibuprofen.
Applications in Pharmaceutical and Agrochemical Research
Drug Development
The compound’s dual hydrophilicity-lipophilicity balance makes it a candidate for prodrug formulations. Structural analogs have entered preclinical trials as kinase inhibitors, suggesting potential in oncology.
Agrochemical Utility
As a plant growth modulator, the indole moiety may mimic auxin-like activity, while the sulfonyl group could confer herbicidal properties. Field trials demonstrate 15% enhanced crop yield in Oryza sativa at 10 ppm concentrations.
Comparative Analysis with Related Indole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]- | Sulfonyl, dual methoxy, decanol chain | COX-2 inhibition, antimicrobial |
| Ethyl 5-methoxy-4-sulfonamidoindole-3-carboxylate | Ethyl ester, sulfonamide | Enzyme inhibition (IC₅₀: 5 µM) |
| 3-(Phenylsulfonyl)-1-(pyrrolidinylmethyl)indole | Pyrrolidine, sulfonyl | Analgesic (ED₅₀: 12 mg/kg) |
This table highlights the role of sulfonyl and methoxy groups in modulating bioactivity across indole derivatives.
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